molecular formula C18H16O6 B1236943 Americanin A CAS No. 69506-79-2

Americanin A

Cat. No.: B1236943
CAS No.: 69506-79-2
M. Wt: 328.3 g/mol
InChI Key: NTXXGPYGMQQSML-OWOJBTEDSA-N
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Description

Americanin A is a complex organic compound with a unique structure that includes a benzodioxin ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Americanin A typically involves multiple steps, including the formation of the benzodioxin ring and the introduction of the propenal group. Common synthetic routes may include:

    Formation of the Benzodioxin Ring: This step often involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring.

    Introduction of the Propenal Group: The propenal group can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Americanin A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The propenal group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Americanin A has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Americanin A involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzodioxin ring may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroxyphenyl)acrylaldehyde: Similar structure but lacks the benzodioxin ring.

    2-Propenal, 3-(3,4-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness

Americanin A is unique due to the presence of both the benzodioxin ring and multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69506-79-2

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(E)-3-[2-(3,4-dihydroxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]prop-2-enal

InChI

InChI=1S/C18H16O6/c19-7-1-2-11-3-6-15-16(8-11)23-17(10-20)18(24-15)12-4-5-13(21)14(22)9-12/h1-9,17-18,20-22H,10H2/b2-1+

InChI Key

NTXXGPYGMQQSML-OWOJBTEDSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C=O)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

SMILES

C1=CC2=C(C=C1C=CC=O)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

Canonical SMILES

C1=CC2=C(C=C1C=CC=O)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

Synonyms

americanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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